molecular formula C13H10N2O2 B2768060 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol CAS No. 337933-50-3

4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol

Cat. No.: B2768060
CAS No.: 337933-50-3
M. Wt: 226.235
InChI Key: JFYGSKNPLRBMMG-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol is a heterocyclic compound that features an imidazo[1,2-a]pyridine moiety fused to a benzene ring with two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-11-5-4-9(7-12(11)17)10-8-15-6-2-1-3-13(15)14-10/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYGSKNPLRBMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333368
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337933-50-3
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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